1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is of interest in medicinal chemistry for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including neurological disorders and infections
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one .
Uniqueness
1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C13H16BrClN2O |
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Molecular Weight |
331.63 g/mol |
IUPAC Name |
1-[4-[(2-bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16BrClN2O/c1-10(18)17-6-4-16(5-7-17)9-11-8-12(15)2-3-13(11)14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
GOISNRFNBDNMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
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